

Spectroscopic Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

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Disclaimer: Spectroscopic data for the specific molecule **5-(2-Methoxyphenyl)pyridin-3-ol** is not readily available in the public domain. This guide presents a compilation of spectroscopic data for structurally related isomers and analogous compounds to provide a reference framework for researchers. The experimental protocols provided are general and applicable to the analysis of such aromatic heterocyclic compounds.

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its biphenyl-like structure containing a pyridine core. The presence of the methoxy and hydroxyl functional groups, along with the nitrogen atom in the pyridine ring, allows for a range of intermolecular interactions and potential biological activity. This guide provides an overview of the expected spectroscopic characteristics of **5-(2-Methoxyphenyl)pyridin-3-ol** based on data from closely related analogues, and outlines the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for **5-(2-Methoxyphenyl)pyridin-3-ol**, the following tables summarize spectroscopic information for structurally similar compounds. This comparative data can be used to predict the spectral characteristics of the target molecule.

^1H and ^{13}C NMR Data of Related Compounds

Table 1: ^1H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-(2-Methoxyphenyl)pyridine	CDCl_3	8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H)
2-(3-Methoxyphenyl)pyridine	CDCl_3	8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H)
2-(4-Methoxyphenyl)pyridine	CDCl_3	8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H)

Table 2: ^{13}C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shifts (δ , ppm)
2-(2-Methoxyphenyl)pyridine	CDCl ₃	156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5
2-(3-Methoxyphenyl)pyridine	CDCl ₃	160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3
2-(4-Methoxyphenyl)pyridine	CDCl ₃	160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2

IR and MS Data of Related Compounds

Table 3: IR and MS Spectroscopic Data of an Analogous Compound: 2-Methoxybiphenyl

Spectroscopic Technique	Data
**IR (KBr, cm ⁻¹) **	2954, 2833, 1580, 1475, 1418, 1316, 1276, 1210, 1177, 1045, 1021, 856, 782, 720[1]
MS (EI), m/z (relative intensity)	198 (100) [M+], 167 (48), 155 (16), 128 (9)[1]
HR-MS (EI) m/z	calcd for C ₁₄ H ₁₄ O 198.1045, found 198.1032[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for an organic compound like **5-(2-Methoxyphenyl)pyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard ^1H NMR spectrum with a 90° pulse angle.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16 to 64, depending on the sample concentration.
 - Set the relaxation delay (d1) to 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants.
 - Determine the chemical shifts of the ^{13}C NMR signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Spectrum Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

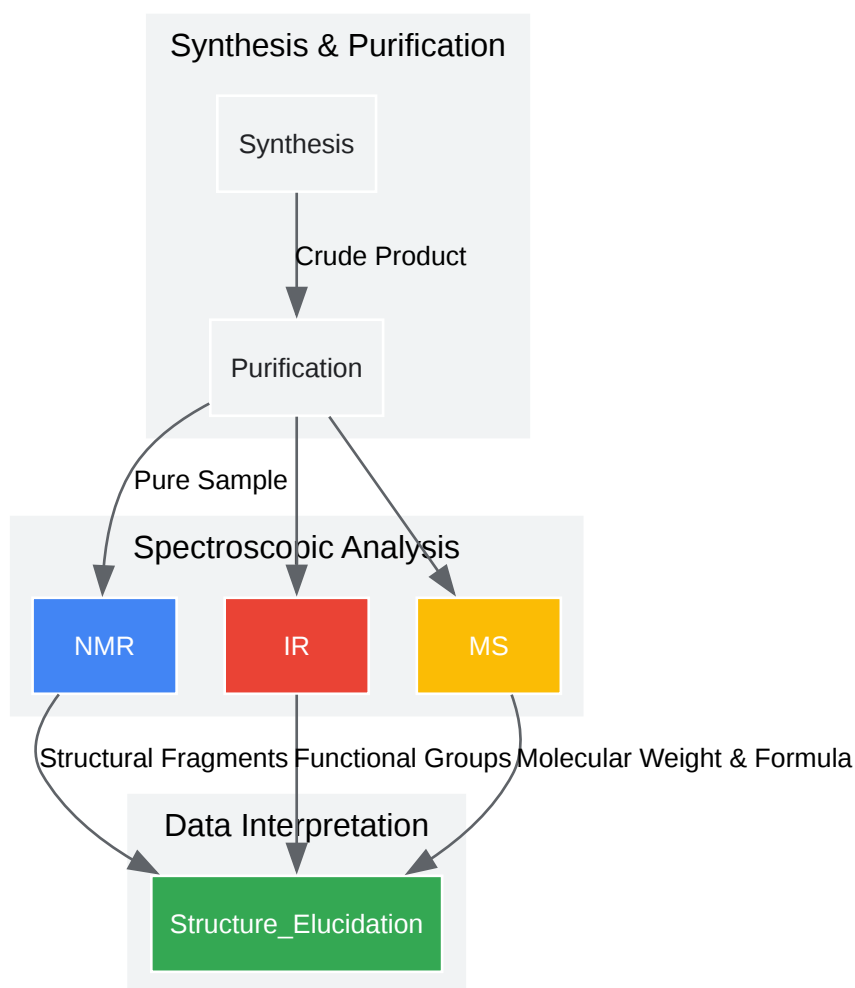
Procedure (High-Resolution Mass Spectrometry - HRMS with ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

- Analysis:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For a pyridinol, both modes can be explored.
 - Set the mass range to scan for the expected molecular ion.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Processing:
 - Determine the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.
 - Analyze the fragmentation pattern to gain structural information.

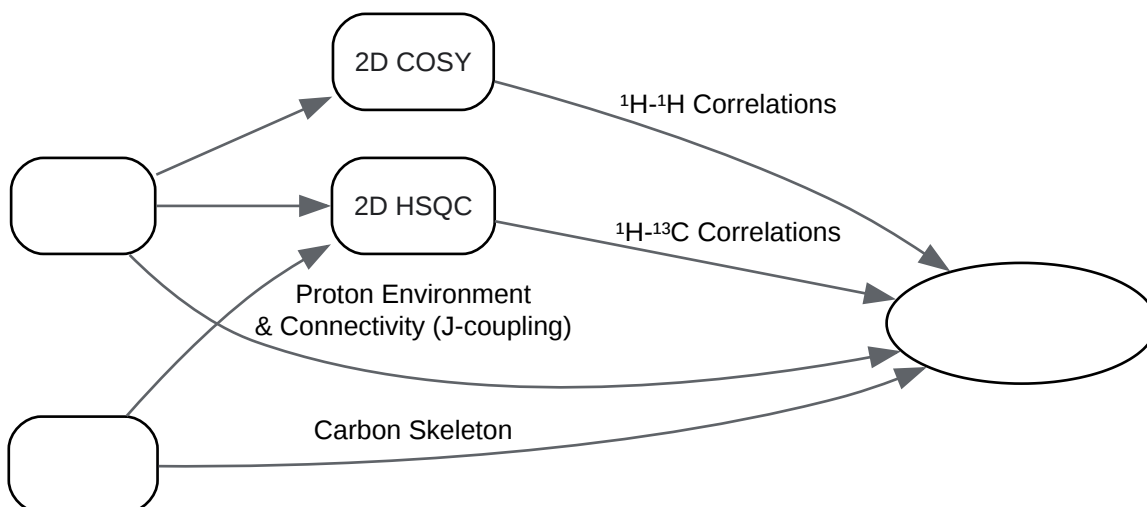
Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.



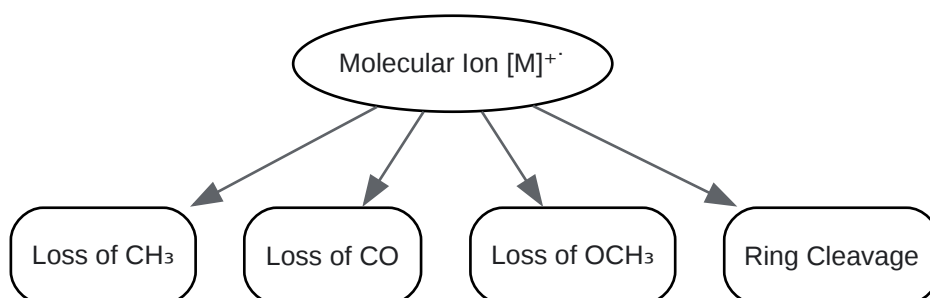
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Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.



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Caption: Logical relationships in NMR data interpretation for structural analysis.



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Caption: A conceptual diagram of potential mass spectrometry fragmentation pathways.

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References

- 1. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
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